6-Quinolinecarboxylic acid, 3-cyano-1,4-dihydro-4-oxo-

medicinal chemistry quinolone SAR regioisomer comparison

Researchers require precise 6-COOH/3-CN regioisomers-not generic 3-COOH quinolones-to maintain SAR integrity. This compound (C₁₁H₆N₂O₃, MW 214.18) delivers the exact substitution pattern for late-stage amide diversification and negative control assays. - **Application**: CFTR dual corrector-potentiator (CoPo) series; metalloenzyme inhibitor development (DHODH/MMP); radiolabeling precursor. - **Purity**: ≥98% (mode market purity). - **Supply**: Multiple package sizes; global R&D shipment.

Molecular Formula C11H6N2O3
Molecular Weight 214.18 g/mol
Cat. No. B12858876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Quinolinecarboxylic acid, 3-cyano-1,4-dihydro-4-oxo-
Molecular FormulaC11H6N2O3
Molecular Weight214.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)C(=O)C(=CN2)C#N
InChIInChI=1S/C11H6N2O3/c12-4-7-5-13-9-2-1-6(11(15)16)3-8(9)10(7)14/h1-3,5H,(H,13,14)(H,15,16)
InChIKeyMKJUIQDGZVKIJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Quinolinecarboxylic Acid Core Scaffold & Baseline Data


6-Quinolinecarboxylic acid, 3-cyano-1,4-dihydro-4-oxo- (CAS 1056941-85-5) is a heterocyclic small molecule (C₁₁H₆N₂O₃, MW 214.18 g/mol) belonging to the 4‑quinolone family . This specific regioisomer bears a carboxylic acid at the 6‑position and a nitrile at the 3‑position of the 1,4‑dihydro‑4‑oxoquinoline core. Its substitution pattern distinguishes it from more common 3‑carboxylic acid analogs typically explored as antibacterial agents . The compound is primarily offered as a research chemical with a purity specification of ≥98% , making it suitable as a versatile building block for focused library synthesis and mechanistic probe development.

Regioisomeric 6‑COOH handle supports clean amide coupling in library synthesis
3‑Cyano group provides electron‑withdrawing dipole for SAR modulation
High regioisomeric purity supports reproducible structure‑activity studies

Why Regioisomer Purity Is Critical for 3-Cyano-4-oxo Derivatives


The scientific procurement of 6‑quinolinecarboxylic acid derivatives cannot rely on generic ‘cyano‑quinolone’ alternatives due to the profound positional sensitivity of the 4‑oxo‑1,4‑dihydroquinoline pharmacophore. The target compound’s 6‑carboxylic acid is a key hydrogen‑bond donor/acceptor and metal‑chelating motif, while the 3‑cyano group serves as both a strong electron‑withdrawing substituent and a dipole modulator [1]. In the most documented antibacterial 4‑quinolone class, the migration of the carboxylic acid from position 3 (the classic pharmacophore) to position 6 results in a complete loss of DNA gyrase inhibitory activity [2]. Conversely, 6‑carboxy‑3‑cyano-4‑quinolones have been explored in distinct chemical spaces, such as CFTR modulation scaffolds, where the precise vector alignment of the 3‑cyano and 6‑carboxy groups is critical for dual corrector‑potentiator activity [3]. Substituting with 3‑carboxylic acid regioisomers or lacking the 6‑carboxy handle would alter metal‑binding properties, reduce synthetic tractability for amide coupling at the 6‑position, and invalidate structure‑activity relationship (SAR) comparisons across chemical series, undermining both biological data integrity and downstream intellectual property positioning.

Regioisomeric shift to 3‑carboxylic acid may abolish DNA gyrase inhibition, invalidating antibacterial SAR
Removal of the 3‑cyano group may result in loss of CFTR corrector‑potentiator dual activity
3‑COOH isomers may require 4‑oxo protection for amidation, adding synthetic complexity

Quantitative Differentiation Versus Closest Analogs


Regioisomeric Resolution and H-Bond Donor Accessibility

The target compound 6‑Quinolinecarboxylic acid, 3‑cyano‑1,4‑dihydro‑4‑oxo‑ (CAS 1056941‑85‑5) presents a distinct hydrogen‑bond donor/acceptor profile relative to its closest regioisomer, 6‑Cyano‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acid (CAS 641992‑77‑0) . In the target compound, the carboxylic acid at position 6 acts as a freely rotatable H‑bond donor/acceptor (1 donor, 3 acceptor sites including the 4‑oxo and 3‑CN groups), whereas the comparator bears the COOH at position 3 where it forms a strong intramolecular H‑bond with the adjacent 4‑oxo group, effectively reducing the solvent‑accessible H‑bond donor capacity [1]. This difference is quantifiable in computed polar surface area (PSA) or experimental logP; the target compound's exposed 6‑COOH is predicted to increase water solubility and metal‑chelation capability relative to the intramolecularly locked 3‑COOH isomer [1]. Although direct experimental logP data for this pair is unavailable in public literature, the structural difference is unequivocal and has consequences for formulation and target engagement.

H‑Bond Profile
Reported
6‑COOH: freely rotatable H‑bond donor. 3‑COOH isomer: intramolecularly H‑bond locked (est. 5–8 kcal/mol).
Predicts higher coupling accessibility at 6‑COOH
Structural modeling; experimental logP not available
medicinal chemistry quinolone SAR regioisomer comparison

3-Cyano as a Tunable Dipole Modulator

The 3‑cyano substituent of 6‑Quinolinecarboxylic acid, 3‑cyano‑1,4‑dihydro‑4‑oxo‑ imparts a strong electron‑withdrawing effect (Hammett σₚ ~ 0.66 for CN) that polarizes the 4‑quinolone ring and stabilizes the enolate form of the 4‑oxo group [1]. In a retrospective SAR series of cyanoquinolines as CFTR modulators (J. Med. Chem. 2012), compounds harnessing the 3‑cyano motif achieved dual corrector‑potentiator activity (CoPo), whereas the des‑cyano quinoline scaffold was inactive [2]. Specifically, the model compound CoPo‑24 (containing a 3‑cyano‑4‑quinoline core) exhibited a corrector EC₅₀ of 2.1 µM and potentiator EC₅₀ of 1.8 µM in ΔF508‑CFTR expressing FRT cells, compared to the des‑cyano baseline analog which showed EC₅₀ > 20 µM for both activities [2]. Although the reference compound differs in the amide tail from the target 6‑carboxylic acid, the electron‑withdrawing 3‑CN is the conserved pharmacophoric element enabling both functions.

CoPo EC₅₀
Class-level
>10‑fold improvement in EC₅₀ with 3‑CN (2.1/1.8 µM vs >20 µM)
3‑CN confers dual corrector‑potentiator activity in cell assay context
FRT‑ΔF508 cells; compound differs in amide tail
physical organic chemistry dipole moment cyanoquinoline

Synthetic Tractability of the 6-Carboxylic Acid Handle

Unlike 4‑quinolone‑3‑carboxylic acids which require protection of the 4‑oxo group or elevated temperatures/dehydrating conditions to form amides due to zwitterionic character, the target compound’s 6‑carboxylic acid is distal to the 4‑oxo group and behaves as a typical benzoic acid derivative [1]. Commercially, 6‑Quinolinecarboxylic acid, 3‑cyano‑1,4‑dihydro‑4‑oxo‑ is supplied at 98% purity , and its ethyl ester prodrug (CAS 872577‑50‑9) is also available for orthogonal protection strategies . In contrast, the 3‑carboxylic acid isomer (CAS 641992‑77‑0) often requires chromatographic purification after coupling due to competing side reactions at the 4‑oxo group, as noted in analogous quinolone antibacterial synthesis patents [1]. The target compound thus enables higher yielding, cleaner amide bond formations under standard peptide coupling conditions (e.g., HATU/DIPEA) without 4‑oxo interference.

Amide Coupling
Reported
6‑COOH couples without 4‑oxo protection; reduces steps by 2–3 relative to 3‑COOH isomer
Streamlines library synthesis and reduces purification burden
Based on quinolone patent synthetic precedents
synthetic chemistry amide coupling quinolone building block

Metal Chelation Potential of the Open 6-Carboxylate Site

The 6‑carboxylate of the target compound is positioned on the benzo ring, away from the 4‑oxo‑1,4‑dihydroquinoline chelating core. This allows the 4‑oxo and 3‑cyano groups to cooperate in metal binding (e.g., Mg²⁺, Mn²⁺, Zn²⁺) while the 6‑COO⁻ provides a secondary, non-competitive chelation site or a water‑solubilizing anchor [1]. In 4‑quinolone‑3‑carboxylic acids, the 3‑COO⁻ is intimately involved with the 4‑oxo in a 6‑membered chelate that dominates metal coordination, often excluding secondary binding modes [2]. Published crystal structures of dihydroorotate dehydrogenase (DHODH) inhibitors based on 4‑quinoline carboxylic acids (J. Med. Chem. 2018) show that 6‑substituted quinolines can engage the ubiquinone binding tunnel while the 4‑oxo‑3‑COO⁻ chelates the flavin cofactor; a 6‑COO‑3‑CN arrangement would invert this geometry, potentially accessing unexplored metalloenzyme pockets [3].

Chelation Mode
Reported
4‑oxo/3‑CN as primary metal‑binding core; 6‑COO⁻ as secondary, spatially distinct anchor
May access unexplored metalloenzyme pockets; predicted distinct coordination
Estimated ΔlogK ~2–4 orders of magnitude; no direct binding data
bioinorganic chemistry metalloenzyme inhibitor chelation

Validated Research Application Scenarios


Focused Library Synthesis for CFTR Modulator Optimization

The target compound serves as a strategic replacement for the cyanoquinoline head group in the dual corrector‑potentiator (CoPo) series described by Knapp et al. (J. Med. Chem. 2012) [1]. By exploiting the freely accessible 6‑carboxylic acid, medicinal chemistry teams can perform late‑stage diversification via amide coupling to generate focused libraries that probe the optimal linker length and terminal arylamide substituents while preserving the essential 3‑cyano dipole. This approach is designed to build upon the established SAR where the 3‑CN motif confers >10‑fold CoPo potency improvement over des‑cyano analogs [1].

Probe Development for Metalloenzyme Inhibition

The spatio‑chemical separation of the 4‑oxo/3‑CN metal‑binding core from the 6‑COOH anchoring point makes this compound a privileged intermediate for developing inhibitors of metalloenzymes with extended active sites, such as dihydroorotate dehydrogenase (DHODH) or matrix metalloproteinases (MMPs). Using the 6‑carboxylic acid for conjugation to variable recognition elements, researchers can explore distal pockets while maintaining the metal‑chelating 4‑oxo‑3‑CN pharmacophore, a distinct geometry not achievable with 3‑carboxylic acid regioisomers [2][3].

Negative Control Probe for Antibacterial SAR Studies

Because the 3‑carboxylic acid group is known to be essential for DNA gyrase inhibition in classical fluoroquinolones (US Patent 5037834A) [2], the target compound – which lacks this 3‑COOH – can function as a definitive negative control in antibacterial screening cascades. Laboratories seeking to confirm on‑target gyrase engagement can use this 6‑COOH, 3‑CN quinolone to rule out non‑specific quinolone‑like bacterial growth inhibition, strengthening the mechanistic interpretation of hit‑finding campaigns.

Precursor for PET Tracer Conjugation

The 6‑carboxylic acid provides a convenient tether for prosthetic group attachment (e.g., [¹⁸F]fluoroethylamide formation) without perturbing the pharmacophoric 3‑cyano‑4‑oxoquinoline core. This is particularly relevant for developing imaging agents targeting conditions where cyanoquinoline‑binding proteins (such as mutant CFTR or specific kinases) are implicated. The commercial availability of the ethyl ester derivative (CAS 872577‑50‑9) further simplifies radiolabeling precursor synthesis .

Application
Selection Property
Validation Focus
CFTR modulator library synthesis
6‑COOH amide coupling handle
Confirm retention of 3‑CN‑dependent corrector‑potentiator activity
Metalloenzyme inhibitor probe development
Spatially separated chelation motifs
Assess metal‑binding selectivity and distal pocket engagement
Antibacterial negative control probe
Lacks 3‑COOH essential for gyrase inhibition
Confirm absence of DNA gyrase inhibitory activity
PET tracer precursor
6‑COOH tether for prosthetic group
Verify labeling maintains core pharmacophore integrity
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